REACTION_SMILES
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[CH3:20][S:21](=[O:22])[CH3:23].[I:16][CH3:17].[K+:19].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([N:10]2[C:11](=[O:15])[NH:12][CH2:13][CH2:14]2)[cH:8][cH:9]1.[OH-:18].[OH2:24]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([N:10]2[C:11](=[O:15])[N:12]([CH3:20])[CH2:13][CH2:14]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NCCN1c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN1CCN(c2ccc([N+](=O)[O-])cc2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |